5-Chloro-2-nitroanisole

Organic Synthesis Purification Process Chemistry

Regioisomer misidentification in pharmaceutical intermediate supply chains can cause batch rejection and costly synthesis rework. 5-Chloro-2-nitroanisole (CAS 6627-53-8) eliminates this risk with its defined 2-nitro-5-chloro substitution pattern-the mandatory starting material for orally bioavailable ALK and KSP inhibitor programs. • Distinct melting point (70-72°C) enables rapid identity verification against regioisomers (e.g., 4-chloro-2-nitroanisole, 97-99°C). • Reactive nitro and chloro handles support nucleophilic aromatic substitution, selective reduction, and metal-catalyzed cross-coupling. • Scalable supply with consistent purity supports both medicinal chemistry and process development.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS No. 6627-53-8
Cat. No. B032773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-nitroanisole
CAS6627-53-8
Synonyms4-Chloro-2-methoxy-1-nitrobenzene;  5-Chloro-2-nitroanisole;  1-Chloro-3-methoxy-4-nitrobenzene;  2-Methoxy-4-chloronitrobenzene;  2-Nitro-5-chloroanisole;  3-Methoxy-4-nitro-1-chlorobenzene;  4-Chloro-2-(methyloxy)-1-nitrobenzene;  4-Chloro-2-methoxy-1-nit
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H6ClNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
InChIKeyABEUJUYEUCCZQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-nitroanisole: Chemical Identity & Baseline


5-Chloro-2-nitroanisole (CAS 6627-53-8), systematically named 4-chloro-2-methoxy-1-nitrobenzene, is a halogenated nitroaromatic compound with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol [1]. It exists as a light-yellow to green crystalline powder, characterized by a nitro group at the 2-position and a chlorine atom at the 5-position of the anisole ring [2]. Its primary utility lies in serving as a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and dyes, owing to its reactive functional handles that enable nucleophilic aromatic substitution, selective reduction, and metal-catalyzed cross-coupling reactions .

Why Analogs Cannot Substitute 5-Chloro-2-nitroanisole


Generic substitution with other chloro-nitroanisole regioisomers or halogen analogs is not feasible due to significant differences in physicochemical properties and reactivity profiles that directly impact synthetic outcomes. As the quantitative evidence below demonstrates, variations in melting point, boiling point, and density among regioisomers like 2-chloro-4-nitroanisole and 4-chloro-2-nitroanisole can lead to divergent purification challenges and processing behaviors [1]. Furthermore, the specific substitution pattern of 5-chloro-2-nitroanisole is essential for its role as a key intermediate in the synthesis of orally bioavailable ALK inhibitors and KSP inhibitors, where alternative isomers would fail to produce the desired pharmacophore geometry .

5-Chloro-2-nitroanisole vs. Analogs: Quantitative Evidence


Melting Point vs. Regioisomers

The melting point of 5-chloro-2-nitroanisole is significantly lower than that of its regioisomers 2-chloro-4-nitroanisole and 4-chloro-2-nitroanisole [1][2]. This lower melting point can facilitate easier handling and purification in certain synthetic workflows, and serves as a critical identifier for quality control and compound verification.

Organic Synthesis Purification Process Chemistry

Boiling Point and Density Differences

The boiling point and density of 5-chloro-2-nitroanisole differ measurably from its regioisomers [1][2][3]. Such differences are essential for designing distillation and separation processes, and for ensuring proper material handling in large-scale production.

Process Engineering Purification Physical Chemistry

Density Comparison with 4-Chloro-2-nitroanisole

The density of 5-chloro-2-nitroanisole is lower than that of 4-chloro-2-nitroanisole [1][2]. This physical property difference can affect bulk handling, shipping logistics, and the design of large-scale reactions where mass and volume relationships are critical.

Material Science Process Engineering Quality Control

Key Intermediate in ALK and KSP Inhibitor Synthesis

5-Chloro-2-nitroanisole is explicitly cited as a key intermediate in the synthesis of orally bioavailable anaplastic lymphoma kinase (ALK) inhibitors and kinesin spindle protein (KSP) inhibitors [1][2]. While class-level reduction of nitroaromatics is well-documented, the specific substitution pattern of this compound is required to access the precise molecular architecture of these targeted anticancer agents; alternative regioisomers would not yield the correct pharmacophore.

Medicinal Chemistry Pharmaceutical Intermediates Cancer Therapeutics

5-Chloro-2-nitroanisole: Key Application Scenarios


ALK and KSP Inhibitor Synthesis

5-Chloro-2-nitroanisole serves as a non-substitutable starting material for the construction of orally bioavailable ALK inhibitors and KSP inhibitors . In these synthetic routes, the specific 2-nitro-5-chloro substitution pattern is required to correctly position the halogen for subsequent coupling reactions and to install the nitro group for later reduction to a key aniline intermediate. Any deviation in isomer selection would lead to a different regiochemical outcome, resulting in an inactive or suboptimal drug candidate. Procurement of this exact compound is therefore mandatory for medicinal chemistry groups engaged in ALK or KSP inhibitor programs.

Process Scale-Up and Physical Properties

Industrial process chemists must account for the distinct melting point (70–72 °C) and boiling point (289.1 °C) of 5-chloro-2-nitroanisole when designing large-scale syntheses [1][2]. Compared to its higher-melting regioisomers (e.g., 4-chloro-2-nitroanisole, 97–99 °C), this compound may remain molten under reaction conditions that would solidify its analogs, affecting mixing efficiency and heat transfer. Similarly, its boiling point difference of ~9.5 °C from 4-chloro-2-nitroanisole allows for fine-tuned distillation separations in multi-step processes. These quantifiable physical property distinctions directly inform equipment selection and purification strategy.

NLO Materials and Dye-Sensitized Solar Cells

Density functional theory (DFT) calculations have identified 5-chloro-2-nitroanisole as a promising candidate for nonlinear optical materials and as a π-spacer in donor-acceptor variations for dye-sensitized solar cells [3]. The compound's first hyperpolarizability has been computed, indicating its potential utility in photonic and optoelectronic applications. The specific electronic properties arising from its unique substitution pattern—including the relative positions of the electron-withdrawing nitro and chloro groups and the electron-donating methoxy group—are critical for achieving the desired charge-transfer characteristics. Alternative regioisomers would exhibit different electronic distributions and are therefore not interchangeable for these advanced material applications.

QC and Identity Verification

In GMP and ISO 9001 environments, the unique melting point range of 70–72 °C serves as a primary identifier to distinguish this compound from its close regioisomers [1]. Given that 2-chloro-4-nitroanisole melts at 94–96 °C and 4-chloro-2-nitroanisole melts at 97–99 °C, a simple melting point determination provides a rapid, low-cost method to confirm the correct material has been received and to detect potential mis-shipments or cross-contamination. This is particularly critical in pharmaceutical manufacturing where the use of an incorrect intermediate could lead to out-of-specification final products and costly batch rejections.

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